Streptochlorin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ストレプトクロリンは、海洋細菌ストレプトマイセス属SF2583の親油性抽出物から初めて単離されたインドールアルカロイドです。 この化合物は、抗生物質、抗アレルギー、抗腫瘍、抗炎症などの多様な薬理作用により、注目を集めています .

準備方法

合成経路と反応条件

ストレプトクロリンは、海洋細菌ストレプトマイセス属SYYLWHS-1-4から、応答曲面法と高速逆流クロマトグラフィーを組み合わせて効率的に調製できます。 発酵プロセスには、酵母エキス、可溶性デンプン、リン酸カリウム、塩化カルシウム、硫酸マグネシウム、海塩、培地量、初期pH値、温度などの条件を最適化して、ストレプトクロリンの収量を向上させることが含まれます . 精製プロセスには、石油エーテル、酢酸エチル、メタノール、水からなる二相溶媒系が使用されます .

工業生産方法

ストレプトクロリンの工業生産には、最適化された条件下でのストレプトマイセス属の大規模発酵と、精製のための高速逆流クロマトグラフィーが含まれます。 この方法は、さまざまな用途に大量のストレプトクロリンを供給することを保証します .

化学反応の分析

反応の種類

ストレプトクロリンは、酸化、還元、置換などのさまざまな化学反応を起こします。

一般的な試薬と条件

酸化: ストレプトクロリンは、ヨウ素などの触媒の存在下で、tert-ブチルヒドロペルオキシドなどの試薬を使用して酸化することができます.

還元: 還元反応は、水素化ホウ素ナトリウムなどの一般的な還元剤を使用して行うことができます。

主な生成物

これらの反応から生成される主な生成物には、さまざまなストレプトクロリン誘導体が含まれ、これらは抗真菌活性が向上していることが示されています .

科学研究への応用

ストレプトクロリンは、幅広い科学研究に応用されています。

科学的研究の応用

Anticancer Applications

Streptochlorin has emerged as a promising antineoplastic agent. Research has demonstrated its efficacy against cholangiocarcinoma, a type of cancer affecting the bile ducts. In vitro studies showed that this compound induces apoptosis and inhibits proliferation in various cholangiocarcinoma cell lines. Additionally, in vivo studies using a murine model revealed that this compound significantly reduced liver metastasis when administered at a dosage of 5 mg/kg .

Key Findings:

- Mechanism of Action : this compound inhibits vascular endothelial growth factor secretion, which is crucial for tumor growth and metastasis .

- Dosage and Efficacy : Administered subcutaneously, it demonstrated significant antitumor effects in solid tumor xenograft models over a 22-day period .

Antifungal Applications

This compound exhibits potent antifungal activity against various phytopathogens. Recent studies have focused on synthesizing analogues of this compound to enhance its antifungal properties. The compound has shown remarkable effectiveness against fungi such as Botrytis cinerea and Gibberella zeae, with some derivatives achieving over 99% growth inhibition at concentrations as low as 50 μg/mL .

Notable Derivatives:

- Benzoxaborole-containing derivatives : These compounds have been designed to improve antifungal activity, with some exhibiting EC50 values significantly lower than traditional fungicides like Azoxystrobin .

- Structure-Activity Relationship (SAR) : Studies indicate that modifications to the oxazole ring can enhance antifungal potency, providing insights for future drug development .

Anti-inflammatory Effects

This compound also possesses anti-inflammatory properties through modulation of TRIF-dependent signaling pathways. This suggests potential therapeutic applications in treating inflammatory diseases, although further research is needed to fully understand its mechanisms and efficacy in this area .

Comparative Efficacy Table

The following table summarizes the efficacy of this compound and its derivatives against various pathogens:

| Compound/Derivative | Target Pathogen | EC50 (μg/mL) | Growth Inhibition (%) |

|---|---|---|---|

| This compound | Botrytis cinerea | 0.3613 | 99.9 |

| Benzoxaborole Derivative 5f | Gibberella zeae | 0.2657 | >99 |

| Benzoxaborole Derivative 4i | Rhizoctorzia solani | 0.2983 | >90 |

| Traditional Fungicide (Azoxystrobin) | Various | 5.2606 | <60 |

作用機序

ストレプトクロリンは、さまざまな分子標的と経路を通じてその効果を発揮します。 たとえば、その抗真菌活性は、ロイシル-tRNAシンテターゼと水素結合と疎水性相互作用を形成する能力に起因し、真菌におけるタンパク質合成を阻害します . この化合物は、モノオキシゲナーゼ、グルクロン化、4-クロロオキサゾール環の酸化開裂などの代謝変換も受けます .

類似化合物の比較

ストレプトクロリンは、ピンプリニンなどの他のインドールアルカロイドと似ています。 両方の化合物は、海洋または土壌微生物に由来し、さまざまな植物病原菌に対して強力な生物活性を示します . ストレプトクロリンは、抗アレルギー作用や抗炎症作用など、より幅広い薬理作用を持つため、ユニークです .

類似化合物のリスト

- ピンプリニン

- インドルマイシン

- レベッカマイシン

ストレプトクロリンの薬理作用のユニークな組み合わせとその構造修飾の可能性は、さらなる研究開発のための貴重な化合物にします。

類似化合物との比較

Streptochlorin is similar to other indole alkaloids such as pimprinine. Both compounds are derived from marine or soil microorganisms and exhibit potent bioactivity against various phytopathogens . this compound is unique due to its broader spectrum of pharmacological properties, including its antiallergic and anti-inflammatory activities .

List of Similar Compounds

- Pimprinine

- Indolmycin

- Rebeccamycin

This compound’s unique combination of pharmacological properties and its potential for structural modification make it a valuable compound for further research and development.

生物活性

Streptochlorin is an indole alkaloid first isolated from marine actinomycetes in 1988, recognized for its diverse biological activities, particularly its antifungal and anticancer properties. This article explores the biological activity of this compound, focusing on its antifungal efficacy, structure-activity relationships (SAR), and potential for further development in medicinal chemistry.

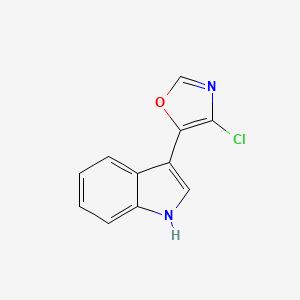

Chemical Structure and Properties

This compound is characterized by a unique 5-(3′-indolyl)oxazole scaffold, which is essential for its biological activity. The compound exhibits a complex structure that allows for various modifications, leading to the synthesis of numerous analogues with enhanced properties.

Antifungal Activity

This compound has demonstrated significant antifungal activity against a range of phytopathogenic fungi. Key findings regarding its antifungal efficacy include:

- Inhibition Rates : In a study evaluating several derivatives, compounds derived from this compound exhibited inhibition rates ranging from 60.3% to 99.9% at a concentration of 50 μg/mL against various fungi, including Botrytis cinerea and Gibberella zeae .

- EC50 Values : The effective concentration (EC50) values indicate potent antifungal activity. For instance, one derivative (compound 4a) exhibited an EC50 of 0.3613 μg/mL against Botrytis cinerea, outperforming common fungicides like Boscalid and Azoxystrobin .

Structure-Activity Relationships (SAR)

The SAR studies reveal critical insights into how modifications to the this compound structure can enhance its biological activity:

| Compound | EC50 (μg/mL) | Fungi Targeted | Comparison to Controls |

|---|---|---|---|

| 4a | 0.3613 | Botrytis cinerea | More effective than Boscalid (5.2606) |

| 5a | 1.1283 | Alternaria species | Comparable to Carbendazim |

| 8d | Varies | Multiple fungi | Generally more potent than unmodified counterparts |

The structural modifications around the oxazole ring significantly influence the antifungal potency, with certain configurations yielding better results .

Case Studies

- Antifungal Efficacy : A recent study synthesized a series of this compound analogues and tested their antifungal activity against seven phytopathogenic fungi. Some analogues showed promising results that warrant further investigation into their potential as agricultural fungicides .

- Molecular Docking Studies : Molecular docking studies indicated that this compound binds effectively with leucyl-tRNA synthetase, suggesting a specific mode of action that could be exploited in drug design .

- Anticancer Properties : Beyond its antifungal applications, this compound has also been investigated for its anticancer activity in vitro. In tumor xenograft studies using SNU478 cells, it exhibited antiproliferative effects, highlighting its potential as an antitumor agent .

Future Directions

Research into this compound continues to focus on:

- Structural Optimization : Ongoing efforts aim to modify the structure further to enhance both antifungal and anticancer activities while minimizing toxicity.

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects will aid in the development of targeted therapies.

- Broader Applications : Investigating the compound's efficacy against other pathogens and in different biological contexts will expand its potential applications in medicine and agriculture.

特性

IUPAC Name |

4-chloro-5-(1H-indol-3-yl)-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-11-10(15-6-14-11)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYJGKRXUHPPLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=C(N=CO3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。